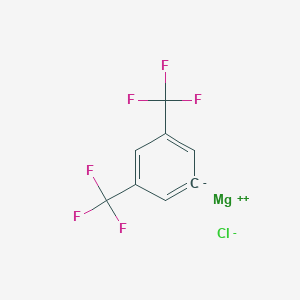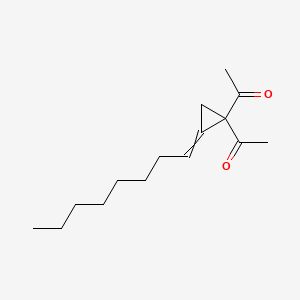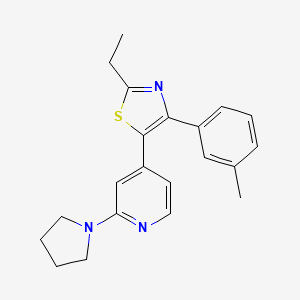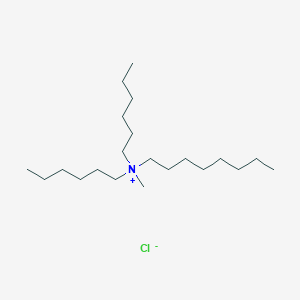
magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride is a chemical compound with the molecular formula C8H3ClF6Mg. It is a derivative of 1,3-bis(trifluoromethyl)benzene, where the magnesium atom is bonded to the benzene ring and chloride ion. This compound is known for its unique properties and applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride typically involves the reaction of 1,3-bis(trifluoromethyl)benzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
1,3-bis(trifluoromethyl)benzene+Mg→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler magnesium compounds.
Substitution: The compound can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide derivatives, while substitution reactions can produce a variety of substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride involves its interaction with molecular targets and pathways. The magnesium atom plays a crucial role in stabilizing the compound and facilitating its reactivity. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a versatile reagent in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;bromide
- Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;iodide
Uniqueness
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride is unique due to its specific combination of magnesium and chloride ions, which imparts distinct reactivity and stability compared to its bromide and iodide counterparts. The presence of trifluoromethyl groups further enhances its chemical properties, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
535949-95-2 |
|---|---|
Molekularformel |
C8H3ClF6Mg |
Molekulargewicht |
272.86 g/mol |
IUPAC-Name |
magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride |
InChI |
InChI=1S/C8H3F6.ClH.Mg/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
QVNKZJLQVWGZFD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)

![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)


![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)

![4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14234815.png)


